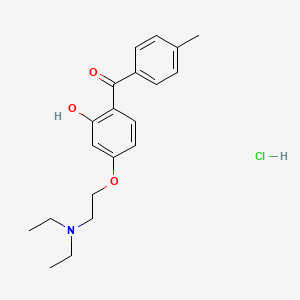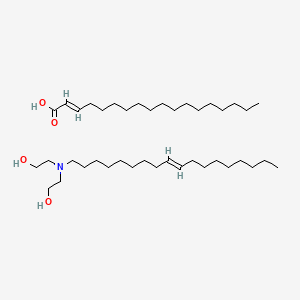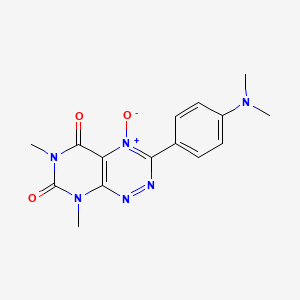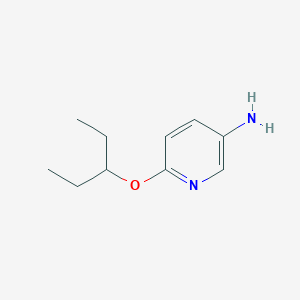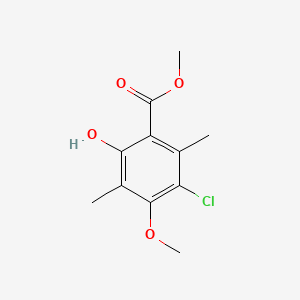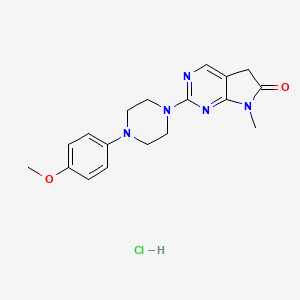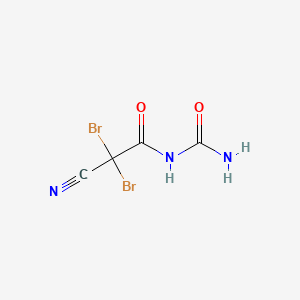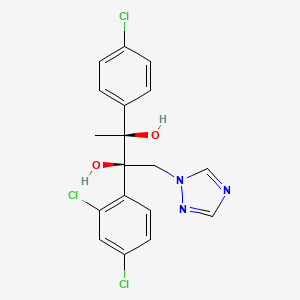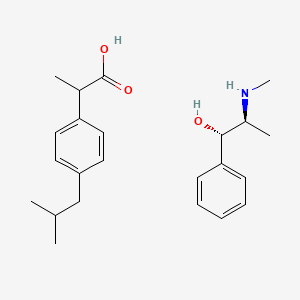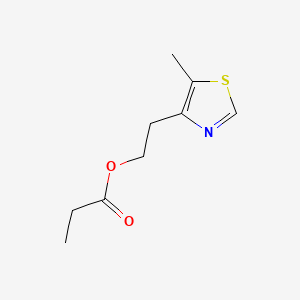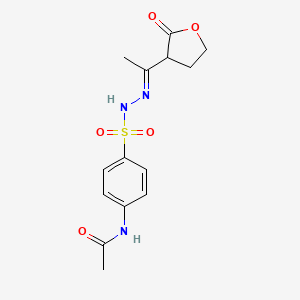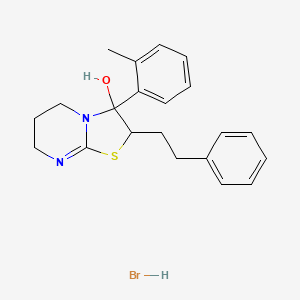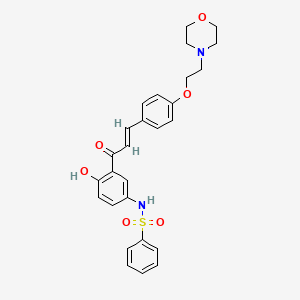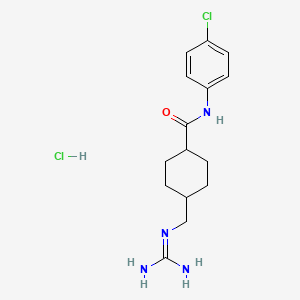
dialuminum;magnesium;dioxido(oxo)silane;oxygen(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dialuminum;magnesium;dioxido(oxo)silane;oxygen(2-) is a complex inorganic compound with the molecular formula Al₂H₆MgO₁₀Si₃This compound is characterized by its unique combination of aluminum, magnesium, silicon, and oxygen atoms, which contribute to its diverse chemical properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dialuminum;magnesium;dioxido(oxo)silane;oxygen(2-) typically involves the reaction of aluminum salts, magnesium salts, and silicate sources under controlled conditions. One common method is the co-precipitation technique, where aqueous solutions of aluminum sulfate, magnesium sulfate, and sodium silicate are mixed. The pH of the solution is adjusted to induce precipitation, and the resulting solid is filtered, washed, and dried to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of dialuminum;magnesium;dioxido(oxo)silane;oxygen(2-) often involves large-scale co-precipitation processes. The raw materials, including aluminum sulfate, magnesium sulfate, and sodium silicate, are mixed in precise ratios. The mixture is then subjected to controlled pH adjustments and temperature conditions to ensure consistent product quality. The precipitated compound is collected, purified, and dried for further use .
Chemical Reactions Analysis
Types of Reactions
Dialuminum;magnesium;dioxido(oxo)silane;oxygen(2-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can convert the compound into lower oxidation state species.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with dialuminum;magnesium;dioxido(oxo)silane;oxygen(2-) include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent environments to achieve the desired outcomes .
Major Products Formed
The major products formed from reactions involving dialuminum;magnesium;dioxido(oxo)silane;oxygen(2-) depend on the specific reaction type. For example, oxidation reactions may yield higher oxidation state silicates, while reduction reactions can produce lower oxidation state aluminum and magnesium compounds .
Scientific Research Applications
Dialuminum;magnesium;dioxido(oxo)silane;oxygen(2-) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, particularly in the synthesis of organic compounds.
Biology: Investigated for its potential use in biomaterials and drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential therapeutic applications, including as an antacid and in wound healing formulations.
Mechanism of Action
The mechanism of action of dialuminum;magnesium;dioxido(oxo)silane;oxygen(2-) involves its interaction with molecular targets and pathways. In catalytic applications, the compound’s surface properties facilitate the adsorption and activation of reactant molecules, leading to enhanced reaction rates. In biological systems, its biocompatibility and ability to interact with cellular components contribute to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Magnesium aluminometasilicate: Similar in composition but differs in the ratio of magnesium to aluminum and the presence of water molecules.
Aluminum silicate: Contains only aluminum and silicon, lacking the magnesium component.
Magnesium silicate: Composed of magnesium and silicon, without aluminum.
Uniqueness
Dialuminum;magnesium;dioxido(oxo)silane;oxygen(2-) is unique due to its specific combination of aluminum, magnesium, and silicon atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, from catalysis to biomedical uses .
Properties
CAS No. |
11139-40-5 |
|---|---|
Molecular Formula |
Al2MgO10Si3 |
Molecular Weight |
322.52 g/mol |
IUPAC Name |
dialuminum;magnesium;dioxido(oxo)silane;oxygen(2-) |
InChI |
InChI=1S/2Al.Mg.3O3Si.O/c;;;3*1-4(2)3;/q2*+3;+2;4*-2 |
InChI Key |
DUZLQCXBMLZSSR-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Mg+2].[Al+3].[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


